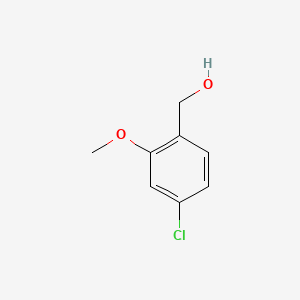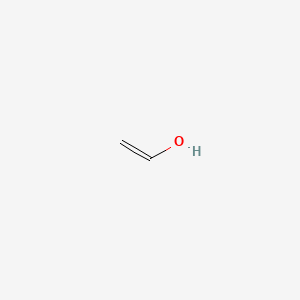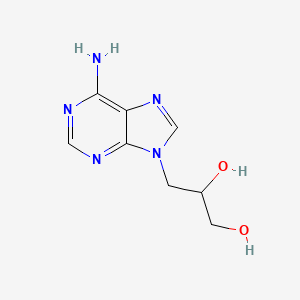
cis-2-Dodecenoic acid
Übersicht
Beschreibung
cis-2-Dodecenoic acid, also known as BDSF (Burkholderia diffusible signal factor), is an unsaturated fatty acid. It is a signaling molecule produced by various bacteria, including Burkholderia cenocepacia and Pseudomonas aeruginosa. This compound plays a crucial role in quorum sensing, a process that bacteria use to communicate and coordinate their behavior, particularly in biofilm formation and virulence factor production .
Wirkmechanismus
Target of Action
cis-2-Dodecenoic acid, also known as BDSF, was originally discovered in Burkholderia cenocepacia . It primarily targets the bacterial quorum sensing system , which is a mechanism that bacteria use to coordinate group behavior . This system plays a crucial role in regulating bacterial virulence and biofilm formation .
Mode of Action
This compound interferes with the quorum sensing systems and the Type III Secretion System (T3SS) of bacteria . It reduces the transcriptional expression of the regulator encoding genes of quorum sensing systems, such as lasR , pqsR , and rhlR . This results in a decrease in the production of quorum sensing signals, including 3-oxo-C12-HSL , Pseudomonas Quinolone Signal (PQS) , and C4-HSL . Furthermore, this compound and some of its derivatives can inhibit the T3SS of bacteria at a micromolar level .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It mediates the dispersion of biofilms through signaling pathways, enhancing motility, metabolic activity, virulence, and persistence at different temperatures . A cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is suggested to be involved in the synthesis and perception of this compound .
Result of Action
The action of this compound results in the down-regulation of biofilm formation and virulence factor production in bacteria . Treatment with this compound significantly reduces the virulence of bacteria in both HeLa cell and zebrafish infection models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound allows bacteria to integrate information about their physical and chemical surroundings as well as their population density to control diverse biological functions .
Biochemische Analyse
Biochemical Properties
cis-2-Dodecenoic acid is involved in quorum sensing (QS), a cell-cell communication mechanism that coordinates bacterial group behavior . It interacts with various enzymes and proteins, including the QS signal synthase RpfF Bc, which catalyzes the production of BDSF . It also interacts with the BDSF receptor RpfR, influencing the intracellular level of the second messenger cyclic di-GMP .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the production of QS signals, which in turn regulate biofilm formation, virulence factor production, and cellular metabolism . For instance, in Pseudomonas aeruginosa, BDSF interferes with the las, pqs, and rhl QS systems, leading to down-regulation of biofilm formation and virulence factor production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It modulates the phosphodiesterase activity of its receptor RpfR, influencing the intracellular level of c-di-GMP . This modulation affects the transcriptional expression of QS system regulator genes, such as lasR, pqsR, and rhlR .
Metabolic Pathways
This compound is involved in the QS systems of bacteria, which are key metabolic pathways . It interacts with enzymes such as RpfF Bc and RpfR, influencing the production and perception of QS signals .
Transport and Distribution
Given its role in QS, it is likely that it is transported into extracellular environments where it can influence bacterial behavior .
Subcellular Localization
Given its role in QS, it is likely that it is produced in the cytoplasm and then transported outside the cell to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
cis-2-Dodecenoic acid can be synthesized through the dehydration of 3-hydroxydodecanoyl-ACP (acyl carrier protein) to form cis-2-dodecenoyl-ACP, followed by cleavage to obtain the free acid . This process is catalyzed by the enzyme RpfF Bc in Burkholderia cenocepacia .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
cis-2-Dodecenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: The double bond in this compound can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd) is commonly used.
Substitution: Reagents like halogens (e.g., bromine) can be used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
cis-2-Dodecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used to study fatty acid signaling and biofilm dispersion mechanisms.
Industry: It can be used in developing anti-biofilm coatings and treatments for medical devices and industrial equipment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-11-Methyl-2-dodecenoic acid (DSF): Another quorum sensing molecule produced by Xanthomonas campestris.
cis-2-Decenoic acid: A structurally related molecule produced by Pseudomonas aeruginosa that also induces biofilm dispersion.
Uniqueness
cis-2-Dodecenoic acid is unique due to its specific role in the quorum sensing system of Burkholderia cenocepacia and its ability to modulate biofilm formation and bacterial virulence. Its effectiveness in disrupting biofilms and enhancing the susceptibility of bacteria to antimicrobial agents makes it a valuable compound in both research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(Z)-dodec-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWGRNGPMLVJQH-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-16-2, 55928-65-9 | |
| Record name | 2-Dodecenoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-2-Dodecenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cis-2-dodecenoic acid interact with its target to regulate virulence in Burkholderia cenocepacia?
A1: this compound binds to its cognate receptor RpfR, a bifunctional enzyme containing Per/Arnt/Sim (PAS), GGDEF, and EAL domains. [ [] ] This binding stimulates the phosphodiesterase activity of the EAL domain, leading to a decrease in intracellular cyclic diguanosine monophosphate (c-di-GMP) levels. [ [, , ] ] This reduction in c-di-GMP, in turn, impacts the expression of various genes, including those involved in virulence factors like motility, biofilm formation, and protease production. [ [, , , , ] ]
Q2: Does this compound interact with other quorum sensing systems in Burkholderia cenocepacia?
A2: Yes, research suggests interplay between the this compound system and the N-acyl homoserine lactone (AHL) system. Studies have shown that mutations affecting this compound production can influence AHL production and the expression of AHL-related genes. [ [, , ] ] This suggests potential cross-talk or a hierarchical relationship between these QS systems.
Q3: Can this compound influence the virulence of other bacterial species?
A3: Yes, studies have demonstrated that this compound can modulate the virulence of Pseudomonas aeruginosa, another opportunistic pathogen. [ [, ] ] It appears to interfere with P. aeruginosa's quorum sensing systems and Type III Secretion System (T3SS), ultimately impacting its virulence.
Q4: How does this compound impact Candida albicans?
A4: this compound can inhibit hyphal growth in Candida albicans, a fungal pathogen often co-existing with B. cenocepacia in cystic fibrosis patients. [ [, , ] ] This inhibition is linked to the downregulation of specific genes involved in hyphal development, including repressors like Ubi4 and Sfl1 and the activator Sfl2. [ [] ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H22O2, and its molecular weight is 198.30 g/mol.
Q6: How is this compound synthesized by Burkholderia cenocepacia?
A6: B. cenocepacia synthesizes this compound from a fatty acid intermediate, 3-hydroxydodecanoyl-acyl carrier protein (ACP). [ [] ] The enzyme Bcam0581, a bifunctional crotonase homologue, catalyzes both the dehydration of 3-hydroxydodecanoyl-ACP to cis-2-dodecenoyl-ACP and the subsequent cleavage of the thioester bond to release free this compound. [ [] ]
Q7: Are there other bacteria that produce this compound?
A7: Yes, this compound production is not limited to B. cenocepacia. Research has identified other members of the Burkholderia cepacia complex (Bcc) that also produce this signal molecule. [ [] ]
Q8: What is the therapeutic potential of targeting the this compound quorum sensing system?
A8: Inhibiting the this compound QS system holds promise as a potential therapeutic strategy for treating B. cenocepacia infections. By disrupting QS, it may be possible to attenuate virulence, reduce biofilm formation, and enhance antibiotic susceptibility. [ [, , , ] ]
Q9: Have any specific inhibitors of the this compound quorum sensing system been identified?
A9: Yes, studies have identified compounds capable of interfering with this compound signaling. One example is cis-14-methylpentadec-2-enoic acid (14-Me-C16:Δ2), a structural analog of this compound that has been shown to reduce signal production and impair QS-regulated phenotypes in B. cenocepacia. [ [] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















